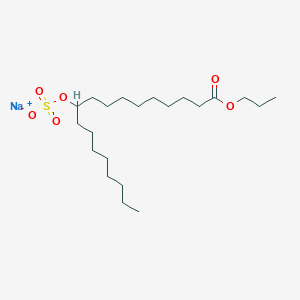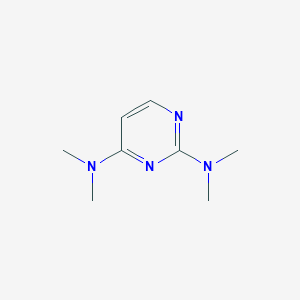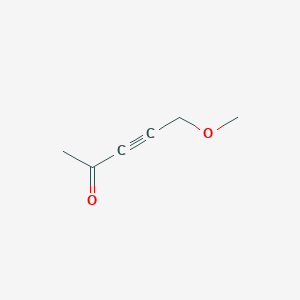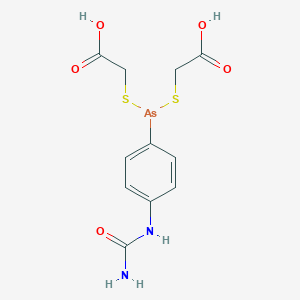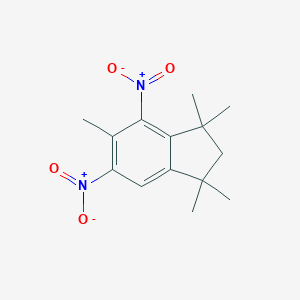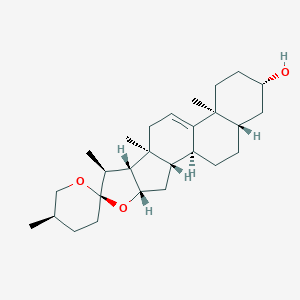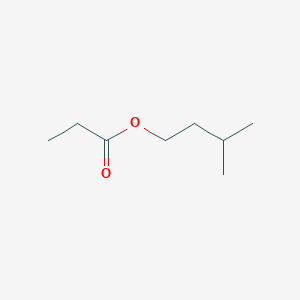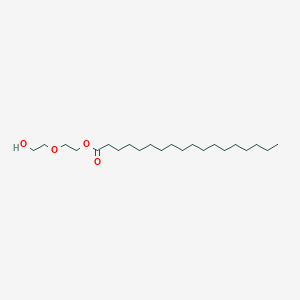
Diethylene glycol monostearate
Übersicht
Beschreibung
Synthesis Analysis
Diethylene glycol monostearate is synthesized through a series of chemical reactions involving diethylene glycol and other compounds. Several methods have been developed to synthesize diethylene glycol and similar compounds, which may be adapted for diethylene glycol monostearate production.
Ethylene Glycol from Syngas : A sustainable method for synthesizing ethylene glycol (EG), a related compound, involves oxidative double carbonylation of ethanol to diethyl oxalate and subsequent hydrogenation (Satapathy, Gadge, & Bhanage, 2018).
Enzymatic Catalysis : The precision synthesis of multifunctional poly(ethylene glycol)s, a compound structurally related to diethylene glycol monostearate, can be achieved using enzymatic catalysis, a green chemistry approach (Puskas, Seo, & Şen, 2011).
Williamson Synthesis Method : Diethylene glycol monoallyl ether, structurally similar to diethylene glycol monostearate, can be synthesized using diethylene glycol, allyl chloride, and sodium hydroxide, employing tetrabutylammonium chloride as a phase transfer catalyst (Zeng Ron, 2014).
Molecular Structure Analysis
The molecular structure of diethylene glycol monostearate is characterized by the presence of diethylene glycol linked to a stearate group. This structure imparts unique properties to the compound, influencing its behavior in various applications.
Chemical Reactions and Properties
Diethylene glycol monostearate undergoes various chemical reactions, contributing to its diverse applications:
Polymerization Reactions : Compounds like poly(diethylene glycol dimethacrylate) can be synthesized through polymerization processes, indicating the potential for diethylene glycol monostearate to undergo similar reactions (Casimiro et al., 2005).
Enzymatic Esterification : The enzymatic production of ethylene glycol monostearate, a compound closely related to diethylene glycol monostearate, has been achieved, showcasing the potential for enzymatic processes in synthesizing similar compounds (Pereira et al., 2018).
Wissenschaftliche Forschungsanwendungen
1. Improving the Flowability of ABS Resin
- Application Summary: DGD is used to improve the flowability of Acrylonitrile-butadiene-styrene (ABS) resin, which is a common thermoplastic engineering material. The insufficient flowability of ABS resin often leads to defects in injection molding products, such as flow marks and poor surface gloss .
- Methods of Application: The effect of DGD on the flowability of ABS was studied by adding DGD to ABS and analyzing the results using a rotational rheometer and dynamic mechanical analysis (DMA) .
- Results: When the content of DGD is 2%, the melt flow index of ABS could be improved by 23%. The complex viscosity in the low frequency region of rheology and tensile plateau modulus of DMA both gradually decrease with increasing amount of DGD .
2. Synthesis of Ethylene Glycol Distearate
- Application Summary: DGD is used in the synthesis of Ethylene Glycol Distearate (EGDS), which is extensively used in the pharmaceutical, cosmetics, and textile industries .
- Methods of Application: The synthesis of EGDS by esterification of ethylene glycol and stearic acid has been described using a solid acid catalyst under microwave (MW) irradiation in a solvent-free system .
- Results: Under MW irradiation, the highest conversion of 97% of the acid was obtained in 10 min .
3. Industrial Applications of Diethylene Glycol
- Application Summary: DGD is used in plastic manufacturing as a raw material for the production of plasticizers for synthetic sponges, papers, cork, and more .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Personal Care Products and Cosmetics
- Application Summary: DGD is used as an ingredient in many types of personal care products and cosmetics including shampoos, hair conditioners, and skin lotions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Pharmaceutical Applications
- Application Summary: DGD is a hydroalcoholic solvent that gained tremendous attention in the cosmetics, food, nanoformulations, and pharmaceutical industries. Due to its physicochemical features, it has been widely used as a penetration enhancer, surfactant, and solubilizer .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
6. Plastic Manufacturing
- Application Summary: DGD is widely used in plastic manufacturing as a raw material for the production of plasticizers for synthetic sponges, papers, cork, and more .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
7. Ingredient in Personal Care Products and Cosmetics
- Application Summary: DGD is used as an ingredient in many types of personal care products and cosmetics including shampoos, hair conditioners, and skin lotions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
8. Solvent in Pharmaceutical Formulations
- Application Summary: DGD is a hydroalcoholic solvent that gained tremendous attention in the cosmetics, food, nanoformulations, and pharmaceutical industries. Due to its physicochemical features, it has been widely used as a penetration enhancer, surfactant, and solubilizer .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
9. Raw Material in Plastic Manufacturing
- Application Summary: DGD is widely used in plastic manufacturing as a raw material for the production of plasticizers for synthetic sponges, papers, cork, and more .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Zukünftige Richtungen
There is increasing interest in employing heterogeneous catalysts in esterification reactions to avoid waste generation when the homogeneous acid catalyst is neutralized . This suggests a potential future direction for the synthesis of compounds like diethylene glycol monostearate. Furthermore, the demand for ethylene glycol distearate (EGDS) in various industries suggests a promising future for related compounds .
Eigenschaften
IUPAC Name |
2-(2-hydroxyethoxy)ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUXRBUUYZMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041862 | |
| Record name | Diethylene glycol monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Chem Service MSDS] | |
| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20599 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethylene glycol monostearate | |
CAS RN |
106-11-6 | |
| Record name | Diglycol monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEG-2 Stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)ethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG3GKC3M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



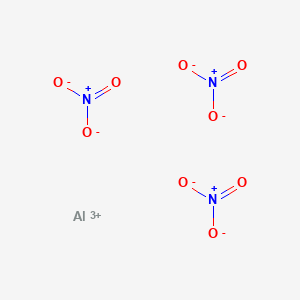

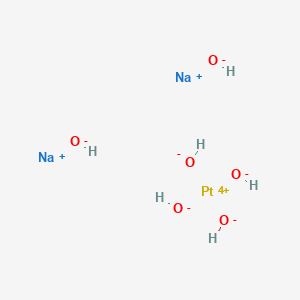

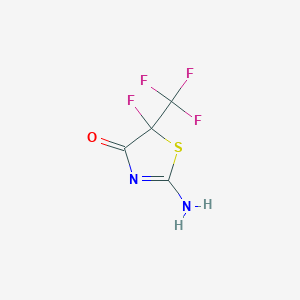
![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
